An In-depth Technical Guide to the Chemical Properties and Applications of DL-Glutamic acid-d3
An In-depth Technical Guide to the Chemical Properties and Applications of DL-Glutamic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Glutamic acid-d3, a deuterated isotopologue of glutamic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. The guide details the key physicochemical characteristics of DL-Glutamic acid-d3, presents in-depth experimental protocols for its analysis via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and illustrates its central role in metabolic pathways and research workflows through detailed diagrams. The strategic incorporation of deuterium atoms makes DL-Glutamic acid-d3 an invaluable tool for a range of applications, including metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.
Introduction
DL-Glutamic acid-d3 is a non-radioactive, stable isotope-labeled form of the amino acid glutamic acid, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, without significantly altering its chemical reactivity or biological activity. This key feature makes it an ideal tracer for metabolic flux analysis and as an internal standard for the accurate quantification of glutamic acid in complex biological matrices.
Chemical and Physical Properties
The fundamental chemical and physical properties of DL-Glutamic acid-d3 are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Chemical Name | 2-Amino-2,4,4-trideuteriopentanedioic acid | [1][2] |
| Synonyms | DL-Glutamic-2,4,4-d3 Acid, DL-Glutamic acid-d3 | [1] |
| Molecular Formula | C₅H₆D₃NO₄ | [1] |
| Molecular Weight | 150.15 g/mol | [2] |
| CAS Number | 96927-56-9 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185 °C (decomposes) | [2] |
| Solubility | Water: ≥ 17.86 mg/mL (118.95 mM) | [3] |
| DMSO: 1 mg/mL (with sonication and warming) | [3] | |
| Isotopic Purity | Typically ≥98 atom % D | [4][5] |
| Storage | Store at room temperature.[1] For long-term storage of solutions, -20°C to -80°C is recommended.[3] |
Experimental Protocols
Detailed methodologies for the analysis of DL-Glutamic acid-d3 are critical for obtaining reliable and reproducible results. The following sections provide protocols for its characterization and quantification using NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the identity and isotopic purity of DL-Glutamic acid-d3.
3.1.1. Sample Preparation for Quantitative ¹H NMR
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Weighing: Accurately weigh 10-20 mg of DL-Glutamic acid-d3 and a suitable internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) into a clean vial.
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Dissolution: Dissolve the sample and internal standard in a precise volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., D₂O). Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
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Filtration: If any particulate matter is visible, filter the solution through a glass wool plug in a Pasteur pipette into the NMR tube to avoid compromising the magnetic field homogeneity.
3.1.2. Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay (d1): 5 times the longest T1 relaxation time of the protons of interest (a value of 30 seconds is generally sufficient for accurate quantification).
-
Acquisition time: 2-4 seconds.
-
Spectral width: Appropriate for observing all relevant signals (e.g., 12 ppm).
-
-
-
¹³C NMR:
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
-
3.1.3. Data Analysis
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Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
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Integration: Integrate the signals corresponding to the protons (or carbons) of DL-Glutamic acid-d3 and the internal standard.
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Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons (or carbons) for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
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Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for the quantification of DL-Glutamic acid-d3, particularly in biological samples.
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for quantifying glutamic acid in biological fluids.
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Sample Preparation (from Plasma):
-
Thawing: Thaw plasma samples on ice.
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Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (DL-Glutamic acid-d3) at a known concentration.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of water with 0.1% formic acid).
-
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention of polar amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous mobile phase.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glutamic acid (unlabeled): Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) m/z 84.1 or 130.1.[6]
-
DL-Glutamic acid-d3 (internal standard): Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) m/z 87.1 or 133.1.
-
-
Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to make the amino acids volatile.
-
Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):
-
Drying: Dry the sample extract completely.
-
Reconstitution: Add 50 µL of pyridine and 50 µL of MTBSTFA.
-
Incubation: Heat at 60°C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 300°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor characteristic fragment ions for the derivatized glutamic acid and its deuterated counterpart.
-
Applications and Visualizations
DL-Glutamic acid-d3 is a versatile tool in metabolic research. The following diagrams, created using Graphviz, illustrate its application in understanding metabolic pathways and in experimental workflows.
Glutamic Acid Metabolism
Glutamic acid is a central node in amino acid metabolism, linking to the Krebs cycle (TCA cycle) and nitrogen metabolism.
Caption: Metabolic fate of DL-Glutamic acid-d3 in central carbon and nitrogen metabolism.
Experimental Workflow for Stable Isotope Tracing
Stable isotope tracing experiments using DL-Glutamic acid-d3 follow a structured workflow to track its incorporation into downstream metabolites.
Caption: A typical experimental workflow for stable isotope tracing studies using DL-Glutamic acid-d3.
Quantification Using an Internal Standard
DL-Glutamic acid-d3 is an ideal internal standard for the accurate quantification of endogenous glutamic acid.
Caption: Logical workflow for the quantification of glutamic acid using DL-Glutamic acid-d3 as an internal standard.
Safety and Handling
Based on available safety data sheets, DL-Glutamic acid-d3 is not classified as a dangerous substance.[1] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Ensure adequate ventilation.
-
Storage: Store in a dry, well-ventilated place at room temperature.[1]
-
In case of exposure:
-
Eyes: Flush with water.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Consult a physician if any symptoms persist.[1]
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Conclusion
DL-Glutamic acid-d3 is a powerful and versatile tool for researchers in the fields of metabolism, drug development, and analytical chemistry. Its well-defined chemical properties, coupled with its utility as a stable isotope tracer and internal standard, enable precise and reliable experimental outcomes. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of DL-Glutamic acid-d3 in a variety of research applications. By leveraging the unique advantages of this deuterated amino acid, scientists can gain deeper insights into complex biological systems.
References
- 1. agilent.com [agilent.com]
- 2. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Reference pathway [kegg.jp]
- 3. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Homo sapiens (human) [kegg.jp]
- 4. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Mus musculus (house mouse) [kegg.jp]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
